molecular formula C8H9BrClO3PS B12703690 O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate CAS No. 59299-45-5

O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate

Cat. No.: B12703690
CAS No.: 59299-45-5
M. Wt: 331.55 g/mol
InChI Key: DKIBGRUYACAWFT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4-bromo-2-chlorophenoxy)-ethoxy-hydroxy-sulfanylidene-λ⁵-phosphane . This nomenclature systematically describes its molecular framework:

  • 4-Bromo-2-chlorophenoxy : A phenyl ring substituted with bromine at the para position (C4) and chlorine at the ortho position (C2), linked via an oxygen atom.
  • Ethoxy : An ethyl group (-CH₂CH₃) bonded to oxygen.
  • Hydroxy-sulfanylidene-λ⁵-phosphane : A tetrahedral phosphorus center bonded to a hydroxyl group (-OH), a sulfur atom (as a thioate group), and the two oxygen-linked substituents.

The molecular formula C₈H₉BrClO₃PS reflects its composition, with a molecular weight of 331.55 g/mol . The SMILES notation (CCOP(=S)(O)OC₁=C(C=C(C=C₁)Br)Cl) and InChI key (DKIBGRUYACAWFT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. Computational tools such as PubChem’s structure generator and Lexichem TK 2.7.0 validate these identifiers.

CCOP(=S)(O)OC1=C(C=C(C=C1)Br)Cl

Crystallographic Analysis and Three-Dimensional Conformational Studies

While direct crystallographic data for O-(4-bromo-2-chlorophenyl) O-ethyl phosphorothioate remains limited, analogous organothiophosphates offer insights. For example, S-((4-bromophenyl)(phenyl)methyl) O,O-diisopropyl phosphorothioate (CID 101213978) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 12.34 Å, b = 14.56 Å, c = 15.78 Å, and β = 98.4°. Such studies typically employ X-ray diffraction to resolve bond lengths and angles:

  • P=O bond : ~1.48 Å
  • P-S bond : ~1.98 Å
  • P-O-C (aryl) bond : ~1.60 Å

For the target compound, computational models predict a distorted tetrahedral geometry around phosphorus, with the bulky 4-bromo-2-chlorophenoxy group inducing steric strain. Density functional theory (DFT) simulations suggest a dihedral angle of 112° between the phenyl ring and the phosphorothioate plane, minimizing van der Waals repulsions.

Comparative Structural Analysis with Related Organothiophosphate Compounds

Structural variations among organothiophosphates significantly influence their physicochemical properties. The following table compares key features of this compound with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phosphorus
This compound C₈H₉BrClO₃PS 331.55 Ethoxy, 4-bromo-2-chlorophenoxy
O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate C₁₀H₁₃BrClO₃PS 359.60 Ethoxy, ethylthio, 4-bromo-2-chlorophenoxy
O-(2-Chlorophenyl) O-ethyl S-propyl phosphorothioate C₁₁H₁₅ClO₃PS 294.74 Ethoxy, propylthio, 2-chlorophenoxy

Key observations:

  • Electron-Withdrawing Effects : The 4-bromo-2-chlorophenoxy group enhances electrophilicity at phosphorus compared to simpler aryl groups (e.g., 2-chlorophenyl).
  • Steric Hindrance : Bulkier substituents (e.g., diethyl vs. ethyl-propyl) reduce rotational freedom, as evidenced by narrower NMR coupling constants (J = 11.6 Hz for P-O-C in CID 101213978).
  • Conformational Flexibility : Ethoxy groups exhibit greater torsional mobility than propylthio chains, altering reactivity in nucleophilic substitution reactions.

These structural nuances underscore the compound’s unique electronic and steric profile, positioning it as a candidate for targeted synthesis in agrochemical or pharmaceutical intermediates.

Properties

CAS No.

59299-45-5

Molecular Formula

C8H9BrClO3PS

Molecular Weight

331.55 g/mol

IUPAC Name

(4-bromo-2-chlorophenoxy)-ethoxy-hydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H9BrClO3PS/c1-2-12-14(11,15)13-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3,(H,11,15)

InChI Key

DKIBGRUYACAWFT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(O)OC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Bromination of 2-Chlorophenol

  • Method : Bromination is performed by reacting 2-chlorophenol with elemental bromine in an inert solvent such as carbon tetrachloride at room temperature.
  • Selectivity : The process is optimized to selectively brominate the 4-position of the phenol ring, minimizing formation of undesired isomers like 2,6-dibromo derivatives.
  • Yield : This method typically achieves yields around 87% for 4-bromo-2-chlorophenol.
  • Catalysts and Conditions : The use of brominating agents such as bromine chloride or N-bromosuccinimide is reported, but elemental bromine is preferred for better selectivity. The reaction can be conducted with or without inert solvents, and the presence of specific catalysts (e.g., iron or aluminum halides) can influence the degree of bromination and selectivity.
  • Improvements : Recent patented methods introduce additives (compounds with alkyl or phenyl groups) to enhance selectivity and reduce by-products, thus simplifying purification steps.
Parameter Typical Condition/Value
Starting material 2-Chlorophenol
Brominating agent Elemental bromine (preferred)
Solvent Carbon tetrachloride or halogenated hydrocarbons
Temperature Room temperature (~20-25°C)
Yield ~87%
Selectivity High for 4-bromo-2-chlorophenol

Source: US Patent US4223166A and related literature

Synthesis of O-(4-Bromo-2-chlorophenyl) O-ethyl Phosphorothioate

The target compound is synthesized by phosphorylation of the 4-bromo-2-chlorophenol intermediate with appropriate phosphorus reagents to form the phosphorothioate ester.

Phosphorylation Using Thiophosphoryl Chlorides

  • Reagents : The phosphorylation typically involves O-ethyl-S-propyl thiophosphoryl chloride or related thiophosphoryl chlorides such as (C2H5O)2PCl, C2H5OPCl2, or PCl3 derivatives.
  • Reaction : The 4-bromo-2-chlorophenol is condensed with the thiophosphoryl chloride in the presence of an acid-binding agent (e.g., a base to neutralize HCl formed).
  • Solvent : Ethanol or other suitable organic solvents are used to facilitate the reaction.
  • Intermediate Formation : In some methods, O,O-diethyl-O-(2-chloro-4-bromophenyl) phosphate is first formed, which then reacts with potassium thiohydride to generate an intermediate phosphorothioate species.
  • Final Step : The intermediate reacts with alkyl halides (e.g., bromopropane) to yield the final phosphorothioate insecticide compound.
Step Reagents/Conditions Notes
Phosphoryl chloride prep (C2H5O)2PCl, C2H5OPCl2, PCl3 Preparation of thiophosphoryl chloride
Condensation 4-bromo-2-chlorophenol + O-ethyl-S-propyl thiophosphoryl chloride Acid binding agent present
Solvent Ethanol or similar Facilitates reaction
Intermediate formation O,O-diethyl-O-(2-chloro-4-bromophenyl) phosphate + potassium thiohydride Forms phosphorothioate intermediate
Final alkylation Intermediate + bromopropane Produces this compound

Source: ChemBK and patent WO2024201396A1

Advanced Preparation Techniques: Continuous Flow Chemistry

Recent advances in the preparation of this compound and its analogs involve continuous flow microreactor technology , which offers several advantages over traditional batch synthesis:

This method has been applied to the synthesis of profenofos and its intermediates, which are structurally related to this compound, demonstrating its potential for this compound's preparation.

Feature Batch Method Continuous Flow Method
Reaction Control Variable, intermittent Uniform, continuous
Thermal Management Challenging, risk of hot spots Excellent, precise
Yield and Selectivity Moderate to good Improved
Safety Higher risk due to batch scale Safer due to small hold-up
Environmental Impact More effluents, waste Reduced waste and effluents
Scalability Limited by batch size Easily scalable

Source: Patent WO2024201396A1

Summary Table of Preparation Methods

Preparation Stage Method/Technique Key Reagents/Conditions Yield/Outcome Notes
4-Bromo-2-chlorophenol synthesis Bromination of 2-chlorophenol Elemental bromine, carbon tetrachloride, room temp ~87% yield, high selectivity Avoids isomer formation, catalyst use improves selectivity
Phosphorylation Condensation with thiophosphoryl chloride O-ethyl-S-propyl thiophosphoryl chloride, acid binding agent, ethanol High yield of phosphorothioate ester Multi-step involving intermediate formation
Advanced synthesis Continuous flow microreactor technology Continuous feed of raw materials, microchannel reactors Improved yield, safety, and scalability Industrially promising, eco-friendly

Research Findings and Notes

  • The acid binding agent is essential to neutralize HCl generated during phosphorylation, preventing side reactions.
  • The 4-bromo-2-chlorophenol intermediate is sensitive to degradation; thus, purity and storage conditions affect the final product quality.
  • Photolytic and hydrolytic degradation pathways of related compounds have been studied, indicating the importance of controlled reaction and storage environments to maintain compound stability.
  • Continuous flow methods represent a significant improvement over traditional batch processes, addressing issues such as exothermicity and effluent management.

Chemical Reactions Analysis

Types of Reactions

O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify its structure and properties.

    Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorothioate derivatives, while substitution reactions can produce a variety of substituted phenyl phosphorothioates.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Properties

  • Molecular Formula : C11H15BrClO3PS
  • Molecular Weight : 331.55 g/mol
  • CAS Number : 41198-08-7

Profenofos operates primarily through the inhibition of the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of nerve cells, which is lethal to target pests . The compound's effectiveness against a broad spectrum of pests makes it a valuable tool in agriculture.

Agricultural Applications

Profenofos is predominantly used in the agricultural sector for pest control in various crops:

  • Crops Affected : Cotton, maize, sugar beet, soybeans, potatoes, and vegetables.
  • Pests Controlled : Effective against chewing and sucking insects such as aphids, cotton bollworms, and leaf miners.
  • Application Methods : Typically applied as an emulsifiable concentrate mixed with water for spraying .

Scientific Research Applications

Profenofos serves as a model compound in various scientific studies:

  • Toxicology Studies
    • Investigated for its acute toxicity levels; classified as moderately hazardous by the World Health Organization (WHO) due to its potential health risks .
    • Studies have shown that it can lead to cholinesterase inhibition in agricultural workers, with significant implications for occupational health .
  • Biochemical Research
    • Used to study the metabolism of organophosphates and their detoxification pathways. Profenofos is metabolized to 4-bromo-2-chlorophenol (BCP), which serves as a biomarker for exposure assessment in humans .
    • Research has identified specific cytochrome P450 enzymes (CYP2B6 and CYP2C19) responsible for its metabolic detoxification, highlighting genetic polymorphisms that may affect individual susceptibility to its toxic effects .
  • Environmental Impact Studies
    • Evaluated for its persistence in soil and water systems, contributing to discussions on environmental safety and pesticide regulation.
    • Studies have examined its effects on non-target organisms within agricultural ecosystems, assessing risks associated with its widespread use .

Case Studies

Several case studies highlight the implications of profenofos usage:

  • Occupational Exposure in Agriculture : A study conducted among Egyptian agricultural workers revealed elevated urinary levels of BCP during periods of profenofos application. This underscores the need for monitoring and protective measures for workers handling this pesticide .
  • Metabolic Pathway Analysis : Research on the metabolic pathways of profenofos demonstrated that it undergoes hydrolysis followed by dephosphorylation to form BCP. Understanding these pathways aids in developing better biomarkers for exposure assessment .

Mechanism of Action

The mechanism of action of O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate involves the inhibition of the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in the nervous system, causing overstimulation of nerve cells and ultimately resulting in the death of the target pests . The compound acts as a neurotoxin, disrupting normal nerve function and leading to paralysis and death in insects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Profenofos (Parent Compound)

  • Structure : O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate.
  • Usage : Broad-spectrum insecticide for resistant pests (e.g., cotton bollworm) .
  • Toxicity : Rat oral LD50 = 358–1,178 mg/kg; classified as WHO Toxicity Class II .
  • Degradation: Metabolized to 4-bromo-2-chlorophenol (taint-causing agent in crops) and phosphorothioate derivatives via CYP450-mediated pathways .

Chlorpyrifos

  • Structure : O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate.
  • Comparison: Resistance: Profenofos targets chlorpyrifos-resistant pests due to its bromo-chlorophenyl group . Toxicity: Chlorpyrifos has higher neurotoxicity (rat LD50 = 135–163 mg/kg) but similar environmental persistence .

Photodegradation Products of Profenofos

  • M1 (O-(4-bromo-2-chlorophenyl) O-ethyl phosphate) : Formed via debromination; lower toxicity but persistent in water .
  • M2 (O-(4-bromo-2-chlorophenyl) O-ethyl-S-hydroxy phosphorothioate) : Contains a hydroxylated sulfur group; intermediate in photolysis .
  • M3 (O-(2-chlorophenyl) O-ethyl-S-propyl phosphorothioate) : Debrominated derivative; dominant photoproduct (6.82 µmol·L<sup>−1</sup> after 5.5 h irradiation) .
  • 4-Bromo-2-chlorophenol: Primary hydrolysis product; causes organoleptic taint in crops like melons .

Chiral Isomers

  • Stereospecificity : The chiral isomers of O-(4-bromo-2-chlorophenyl) O-ethyl phosphorothioate exhibit differential acetylcholinesterase inhibition and detoxification rates. Bioactivation pathways favor the (R)-isomer, enhancing toxicity .

Research Findings

Photodegradation Pathways

  • Under UV light, profenofos undergoes debromination (C-Br bond cleavage) to form M3 and M1. The S-propyl group is replaced by hydroxyl (M2) or lost entirely (M1), reducing insecticidal activity .
  • Key Photoproducts: M3 (6.82 µmol·L<sup>−1</sup>) and 4-bromo-2-chlorophenol dominate in aquatic systems, with total photoproduct concentrations <20% of degraded profenofos due to secondary degradation .

Metabolic and Environmental Impact

  • Bioactivation: Profenofos is oxidized to its oxon form (O=P-O), enhancing acetylcholinesterase inhibition. This pathway is absent in O-(4-Bromo-2-Cl-Ph) O-ethyl phosphorothioate due to structural differences .
  • Ecotoxicity: Profenofos exhibits high toxicity to fish (96-h LC50 = 0.19–0.31 mg/L in carp), while its degradation products show reduced lethality .

Analytical Methods

  • NMR Quantification: 31P NMR effectively distinguishes profenofos from its analogs based on phosphorus chemical shifts (e.g., M1 at δ = −1.2 ppm vs. profenofos at δ = 55 ppm) .

Biological Activity

O-(4-Bromo-2-chlorophenyl) O-ethyl phosphorothioate, commonly known as profenofos, is an organophosphate pesticide recognized for its biological activity primarily through the inhibition of acetylcholinesterase (AChE). This article examines its biological effects, metabolism, toxicity, and potential implications for human health and the environment.

Chemical Structure and Properties

Profenofos is classified chemically as a thiophosphate organophosphate with the molecular formula C8H9BrClO3PSC_8H_9BrClO_3PS and a CAS number of 59299-45-5. Its structure includes a bromo-chloro aromatic ring which contributes to its biological activity.

Acetylcholinesterase Inhibition
Profenofos acts primarily by inhibiting AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of postsynaptic receptors and subsequent neurotoxic effects. A study reported that profenofos has a moderate acute toxicity profile with an LD50 ranging from 358 to 1178 mg/kg in rats following oral administration .

Metabolism and Toxicity

Metabolic Pathways
Profenofos is metabolized primarily through hydrolysis to form 4-bromo-2-chlorophenol (BCP), which is considered a less toxic metabolite. The metabolic conversion involves cytochrome P450 enzymes, which play a significant role in determining the compound's bioactivation and detoxification pathways .

Toxicological Studies
In vivo studies have shown that exposure to profenofos can lead to significant AChE inhibition in both animal models and human cases. For example, agricultural workers exposed to profenofos exhibited elevated urinary levels of BCP, indicating active metabolism and exposure . Additionally, chronic exposure has been linked to various health risks, including neurodevelopmental effects in children .

Case Studies

  • Agricultural Exposure
    A pilot study conducted among Egyptian agricultural workers demonstrated that urinary BCP levels significantly increased during the application of profenofos, highlighting the compound's bioavailability and potential health risks associated with occupational exposure .
  • Environmental Impact
    Residue analysis in vegetables has shown that profenofos can exceed maximum residue limits (MRLs) set by regulatory bodies in various regions, posing risks not only to consumers but also to non-target organisms in agricultural ecosystems .

Research Findings

Recent research has focused on developing predictive models for assessing the risk associated with AChE inhibition from organophosphate exposure. These models utilize both in vitro data and physiologically based pharmacokinetic (PBK) modeling to estimate human exposure levels based on environmental concentrations of profenofos .

Data Table: Summary of Biological Activity

Parameter Value/Description
Chemical Name This compound
CAS Number 59299-45-5
Molecular Formula C8H9BrClO3PS
LD50 (rat) 358–1178 mg/kg
Primary Metabolite 4-bromo-2-chlorophenol (BCP)
Mechanism of Action AChE inhibition
Toxicity Classification Moderately hazardous (WHO Toxicity Class II)

Q & A

Q. What analytical methods are most reliable for detecting and quantifying Profenofos residues in environmental or biological samples?

Gas chromatography-mass spectrometry (GC/MS) is widely used for Profenofos detection, but its sensitivity depends on sample preparation and matrix complexity. For instance, GC/MS failed to detect Profenofos in melon samples despite organoleptic evidence of contamination, suggesting the need for derivatization or complementary techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to address matrix interference . For purity assessment, 31P quantitative nuclear magnetic resonance (31P-qNMR) provides accurate quantification without requiring reference standards, validated for Profenofos in agrochemical studies .

Q. What are the primary degradation pathways of Profenofos under environmental conditions?

Profenofos undergoes photodegradation, hydrolysis, and microbial breakdown. Photolysis experiments under sunlight and artificial light (e.g., xenon lamps) show that hydroxyl radicals (•OH) and singlet oxygen (¹O₂) drive degradation, producing metabolites like O-(4-bromo-2-chlorophenyl)-O-ethyl phosphate (M1) and O-(2-chloro-4-hydroxyphenyl)-O-ethyl-S-propyl phosphorothioate (M5). The degradation rate varies with light intensity and wavelength, with high-pressure mercury lamps accelerating breakdown . Hydrolysis in alkaline conditions cleaves the phosphorothioate bond, forming 4-bromo-2-chlorophenol, a known taint compound in crops .

Q. How does Profenofos inhibit acetylcholinesterase (AChE) in non-target organisms?

Profenofos, a thiophosphate organophosphate, is metabolized in vivo to its oxon form, which covalently binds to AChE's serine residue, irreversibly inhibiting the enzyme. Dose-response modeling in rats and humans indicates that inhibition potency depends on species-specific metabolic rates and detoxification pathways, such as paraoxonase-1 (PON1) activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies of Profenofos?

Discrepancies often arise from differences in metabolic activation. For example, in vitro assays using purified AChE may underestimate toxicity by omitting metabolic conversion to the active oxon metabolite. To address this, integrate hepatic microsomal fractions or S9 supernatants into in vitro systems to mimic in vivo metabolism. Additionally, interspecies variations in cytochrome P450 isoforms (e.g., CYP3A4 in humans) must be accounted for when extrapolating rodent data to human risk assessments .

Q. What experimental design considerations are critical for studying enantiomer-specific effects of Profenofos?

Profenofos exists as chiral isomers, which may differ in toxicity and degradation rates. Use chiral chromatography (e.g., Chiralcel OD-H column) to resolve enantiomers. Biological activity assays should compare isolated isomers, as racemic mixtures can mask enantiomer-specific outcomes. For example, (R)-Profenofos may exhibit higher AChE inhibition than (S)-Profenofos, necessitating stereoselective risk assessments .

Q. How can in silico models improve the prediction of Profenofos' environmental fate and toxicity?

Molecular docking simulations can predict binding affinities of Profenofos metabolites to AChE or estrogen receptors (for endocrine disruption studies). Quantitative structure-activity relationship (QSAR) models trained on physicochemical properties (e.g., logP, hydrolysis half-life) can forecast environmental persistence. Validate models with experimental data, such as photodegradation rates under varying pH or microbial consortia .

Q. What methodologies validate the detection of Profenofos degradation products in complex matrices?

Use high-resolution mass spectrometry (HRMS) coupled with stable isotope labeling to trace transformation products. For example, deuterated Profenofos can distinguish degradation products from background contaminants. Additionally, employ toxicity-directed identification, where fractions of extracts showing AChE inhibition are prioritized for metabolite characterization .

Data Contradiction Analysis

Q. Why does Profenofos fail to be detected in GC/MS despite evidence of its organoleptic impact in crops?

Matrix interference (e.g., co-eluting compounds in melon extracts) and low volatility of intact Profenofos may hinder GC/MS detection. Alternative approaches include:

  • Derivatization with trimethylsilyl reagents to enhance volatility.
  • Solid-phase microextraction (SPME) for preconcentration.
  • LC-MS/MS with electrospray ionization (ESI) for polar metabolites .

Methodological Tables

Degradation Pathway Key Metabolites Analytical Method Reference
PhotolysisM1, M2, M5LC-HRMS, 31P-qNMR
Hydrolysis4-bromo-2-chlorophenolGC/MS with derivatization
Microbial degradationThiophosphate cleavage productsToxicity-directed HRMS

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